Nonyl D-glucoside

Descripción general

Descripción

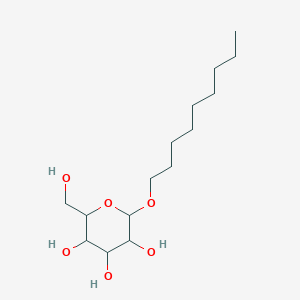

Nonyl D-glucoside (NDG) is a non-ionic surfactant that has gained increasing attention in scientific research due to its unique physicochemical properties. It is a carbohydrate-based surfactant that is biodegradable, non-toxic, and highly soluble in water. NDG is widely used in various fields, including biochemistry, biotechnology, and environmental science, as an alternative to conventional surfactants.

Mecanismo De Acción

Nonyl D-glucoside acts as a surfactant by reducing the surface tension of water. It forms micelles in aqueous solutions, which can solubilize hydrophobic molecules. The hydrophobic tail of Nonyl D-glucoside interacts with the hydrophobic molecules, while the hydrophilic head interacts with water molecules. This results in the formation of a stable complex that can be easily separated from the aqueous phase.

Biochemical and Physiological Effects:

Nonyl D-glucoside has been shown to have low toxicity and is biodegradable. It does not accumulate in the environment and is considered to be environmentally friendly. Nonyl D-glucoside has also been shown to have minimal impact on cell viability and does not affect the activity of enzymes. Nonyl D-glucoside has been used as a non-toxic alternative to conventional surfactants in various applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nonyl D-glucoside has several advantages over conventional surfactants. It is biodegradable, non-toxic, and highly soluble in water. Nonyl D-glucoside is also compatible with a wide range of biomolecules and does not denature proteins or other biomolecules. However, Nonyl D-glucoside has some limitations in lab experiments. It has a lower critical micelle concentration (CMC) compared to other surfactants, which can affect its ability to solubilize hydrophobic molecules. Nonyl D-glucoside is also more expensive compared to other surfactants.

Direcciones Futuras

Nonyl D-glucoside has the potential to be used in various fields of scientific research. One of the future directions is the development of new methods for the synthesis of Nonyl D-glucoside. The use of renewable resources for the synthesis of Nonyl D-glucoside can reduce the cost and environmental impact. Another future direction is the modification of Nonyl D-glucoside to improve its physicochemical properties. The development of new applications for Nonyl D-glucoside, such as in drug delivery and gene therapy, is also a promising future direction.

Conclusion:

Nonyl D-glucoside is a promising surfactant for scientific research due to its unique physicochemical properties. It is biodegradable, non-toxic, and highly soluble in water. Nonyl D-glucoside has a wide range of applications in various fields, including biochemistry, biotechnology, and environmental science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Nonyl D-glucoside have been discussed in this paper. The use of Nonyl D-glucoside in scientific research can contribute to the development of new technologies and applications that are environmentally friendly and sustainable.

Métodos De Síntesis

Nonyl D-glucoside can be synthesized by the reaction of glucose with nonyl alcohol in the presence of an acid catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified by chromatography. The purity of Nonyl D-glucoside can be improved by using different purification methods such as ultrafiltration, dialysis, and reverse osmosis.

Aplicaciones Científicas De Investigación

Nonyl D-glucoside has a wide range of applications in scientific research. It is commonly used as a surfactant for the extraction and purification of proteins, DNA, and other biomolecules. Nonyl D-glucoside has also been used as a stabilizer for enzymes and as a solubilizer for lipids. In addition, Nonyl D-glucoside has been used as a dispersant for nanoparticles and as a wetting agent in the preparation of nanoparticles.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPUKLCALRPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905278 | |

| Record name | Nonyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonyl D-glucoside | |

CAS RN |

100231-65-0 | |

| Record name | Nonyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

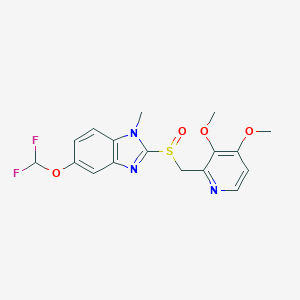

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)

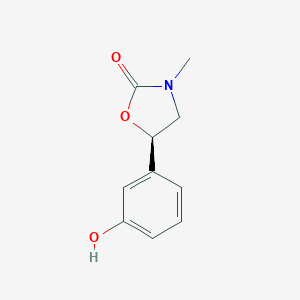

![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)